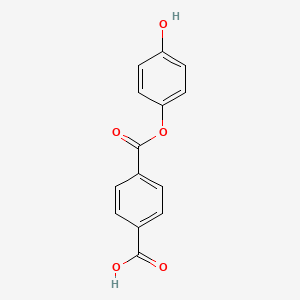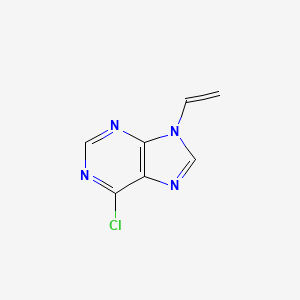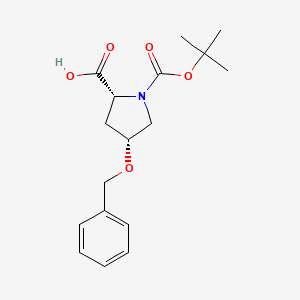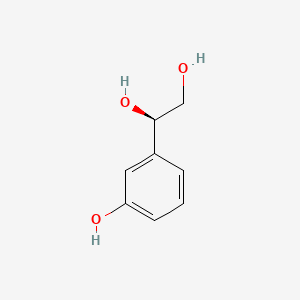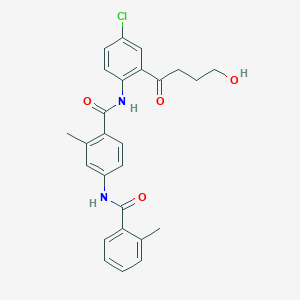![molecular formula C22H14O8 B3323002 4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid CAS No. 1580004-08-5](/img/structure/B3323002.png)
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
描述
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is an aromatic dicarboxylic acid derivative This compound is characterized by its complex structure, which includes multiple benzene rings and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a Suzuki coupling reaction. This reaction typically uses palladium catalysts and involves the coupling of a halogenated benzene with a boronic acid derivative.
Introduction of Carboxylic Acid Groups: The next step involves the introduction of carboxylic acid groups through oxidation reactions. This can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Final Assembly: The final step involves the coupling of the biphenyl derivative with additional benzene rings and carboxylic acid groups to form the target compound. This step may involve further coupling reactions and purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones, carboxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.
作用机制
The mechanism of action of 4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In drug delivery systems, it can facilitate the targeted release of therapeutic agents. The compound’s multiple carboxylic acid groups allow it to form strong interactions with various molecular targets, enhancing its efficacy in different applications.
相似化合物的比较
Similar Compounds
- Phthalic Acid (1,2-benzenedicarboxylic acid)
- Isophthalic Acid (1,3-benzenedicarboxylic acid)
- Terephthalic Acid (1,4-benzenedicarboxylic acid)
Uniqueness
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its complex structure, which includes multiple benzene rings and carboxylic acid groups. This complexity allows for a greater range of chemical modifications and applications compared to simpler dicarboxylic acids. Its ability to form strong interactions with various molecular targets makes it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-7-15(17(9-13)21(27)28)11-1-2-12(4-3-11)16-8-6-14(20(25)26)10-18(16)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZLDIYRUFBGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


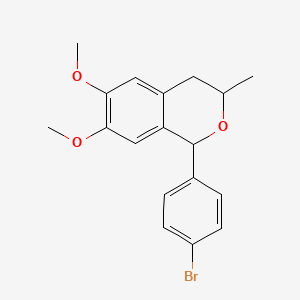
![4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B3322939.png)
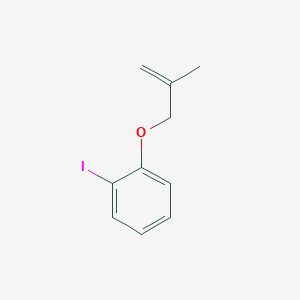
![2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one](/img/structure/B3322962.png)
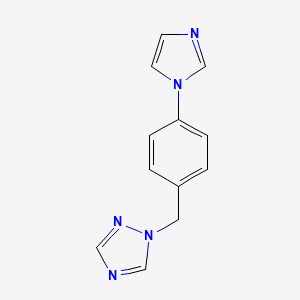
![propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate](/img/structure/B3322976.png)
![3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B3322996.png)
